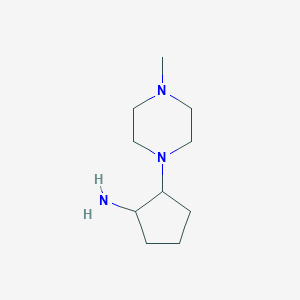

2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both cycloalkane and piperazine components. The compound's International Union of Pure and Applied Chemistry name is precisely defined as this compound, reflecting the substitution pattern on the cyclopentane ring where the piperazine moiety is attached at the 2-position and the primary amine group is located at the 1-position. The Chemical Abstracts Service registry number 953895-57-3 provides a unique identifier for this specific compound, distinguishing it from closely related structural analogs. Alternative systematic names include 2-(4-methyl-1-piperazinyl)cyclopentanamine, which emphasizes the piperazine ring substitution pattern.

The molecular formula C10H21N3 accurately represents the elemental composition, indicating the presence of ten carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms distributed across the cyclopentane and piperazine ring systems. The systematic numbering convention assigns priority to the cyclopentane ring as the parent structure, with the piperazine substituent treated as a functional group modifier. The stereochemical designation rac-(1R,2R) indicates the racemic mixture of trans-configured stereoisomers, where the relative positions of the amine and piperazine substituents are defined by their trans-diaxial arrangement. This nomenclature system ensures precise identification and facilitates accurate communication within the scientific community regarding the compound's structural characteristics and chemical properties.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the conformational flexibility of both the cyclopentane and piperazine ring systems. The cyclopentane ring adopts an envelope conformation under typical conditions, with one carbon atom displaced from the plane formed by the remaining four atoms, resulting in reduced ring strain compared to a planar arrangement. The piperazine ring preferentially adopts a chair conformation similar to cyclohexane, providing optimal spatial arrangements for the nitrogen atoms and minimizing steric hindrance between substituents. Nuclear magnetic resonance studies have demonstrated that piperazine rings undergo conformational interconversion between chair conformers, with activation energy barriers ranging between 56 and 80 kilojoules per mole depending on substitution patterns.

The stereochemical relationship between the cyclopentane-bound amine and piperazine substituents significantly influences the compound's overall molecular shape and potential biological activity. The trans-diaxial configuration, as observed in the racemic (1R,2R) stereoisomer, positions these functional groups on opposite faces of the cyclopentane ring, creating distinct spatial environments for molecular interactions. The methyl substituent on the piperazine nitrogen atom introduces additional conformational considerations, as it can occupy either equatorial or axial positions within the chair conformation, affecting the overall molecular dipole moment and hydrogen bonding capabilities.

Comparative Structural Analysis with Related Cyclopentyl-Piperazine Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships within the cyclopentyl-piperazine family. The closely related compound 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol represents a hydroxyl analog where the primary amine functionality is replaced with a hydroxyl group, resulting in altered hydrogen bonding patterns and potential biological activities. This structural modification changes the molecular formula to C10H20N2O with a molecular weight of 184.28 grams per mole, demonstrating how single functional group changes affect overall molecular properties.

The three-carbon positional isomer, 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine, provides insight into the importance of substitution position on the cyclopentane ring. This compound maintains the same molecular formula C10H21N3 but exhibits different spatial arrangements of the functional groups, potentially leading to distinct biological profiles and chemical reactivity patterns. The trihydrochloride salt form of this isomer demonstrates the compound's basic nature and its ability to form stable ionic interactions with mineral acids.

Extended chain analogs such as 1-cyclopropyl-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine illustrate how structural modifications beyond the immediate cyclopentane framework affect molecular properties. This compound incorporates a cyclopropyl group and extends the carbon chain between the piperazine and secondary amine functionalities, resulting in a molecular formula of C12H25N3 and molecular weight of 211.35 grams per mole. The increased molecular complexity provides additional conformational flexibility and potential interaction sites for biological targets.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C10H21N3 | 183.29 | Primary amine at position 1 |

| 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | C10H20N2O | 184.28 | Hydroxyl group replacement |

| 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine | C10H21N3 | 183.29 | Positional isomer at position 3 |

| 1-cyclopropyl-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine | C12H25N3 | 211.35 | Extended chain with cyclopropyl |

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance spectra typically exhibit complex multiplet patterns in the aliphatic region between 1.5 and 4.0 parts per million, corresponding to the cyclopentane ring protons and piperazine methylene groups. The methyl group attached to the piperazine nitrogen appears as a characteristic singlet around 2.2-2.6 parts per million, providing a diagnostic signal for structural confirmation. The primary amine protons often appear as a broad singlet that exchanges with deuterium oxide, confirming the presence of the amino functionality.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule. The piperazine ring carbons typically appear between 45 and 60 parts per million, while the cyclopentane carbons resonate in the 20-40 parts per million range. The methyl carbon attached to the piperazine nitrogen produces a characteristic signal around 45-50 parts per million, distinguishing it from other aliphatic carbons in the molecule. Temperature-dependent nuclear magnetic resonance studies have demonstrated conformational exchange processes with coalescence temperatures providing insights into molecular dynamics and conformational barriers.

Infrared spectroscopy offers valuable functional group identification capabilities for this compound. Primary amines characteristically display two nitrogen-hydrogen stretching bands in the 3300-3500 wavenumber region, distinguishing them from secondary and tertiary amines. The aliphatic carbon-hydrogen stretching vibrations appear in the 2850-2990 wavenumber range, while carbon-nitrogen stretching modes are observed in the fingerprint region below 1500 wavenumbers. The presence of the piperazine ring contributes additional carbon-nitrogen stretching vibrations that can be distinguished from the primary amine functionality through careful spectral analysis.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 184, corresponding to the addition of a proton to the neutral molecule. Characteristic fragmentation patterns include loss of the methylpiperazine moiety and cyclopentane ring opening, providing structural confirmation through predictable fragmentation pathways. The presence of three nitrogen atoms in the molecule influences the isotope pattern distribution, with nitrogen-15 contributions creating recognizable spectral signatures.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | N-methyl singlet | 2.2-2.6 parts per million |

| Proton Nuclear Magnetic Resonance | Primary amine protons | 1.0-2.5 parts per million (broad) |

| Carbon-13 Nuclear Magnetic Resonance | Piperazine carbons | 45-60 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Cyclopentane carbons | 20-40 parts per million |

| Infrared | Primary amine nitrogen-hydrogen stretch | 3300-3500 wavenumbers |

| Infrared | Aliphatic carbon-hydrogen stretch | 2850-2990 wavenumbers |

| Mass Spectrometry | Protonated molecular ion | 184 mass-to-charge ratio |

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMLKPUYZYOPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588394 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953895-57-3 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Cyclopentanone Derivatives

One common approach involves the reaction of cyclopentanone derivatives bearing suitable leaving groups with 4-methylpiperazine, followed by reductive amination or direct amination to introduce the amine group at the cyclopentane ring.

- Step 1: Preparation of a halogenated or tosylated cyclopentanone intermediate.

- Step 2: Nucleophilic substitution with 4-methylpiperazine to form the 2-(4-methylpiperazin-1-yl)cyclopentanone derivative.

- Step 3: Reductive amination or amine introduction at the 1-position of the cyclopentane ring to yield 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine.

This method benefits from the availability of cyclopentanone starting materials and the nucleophilicity of the piperazine nitrogen atoms.

Photocatalytic Skeletal Rearrangement and Amination

Recent advances have introduced photocatalytic methods enabling the synthesis of substituted cyclopentyl amines, including piperazine derivatives, under mild conditions. A notable strategy involves:

- Photocatalytic C-N coupling: Using light-mediated interrupted Dowd-Beckwith reactions of cyclopentanyl iminium intermediates.

- Skeletal rearrangement: Facilitating ring expansion or rearrangement to position the amine substituent correctly.

- Dehydrogenative aromatization: To stabilize the product and improve yields.

This approach allows direct synthesis of N,N-dialkyl and N-alkyl arylamines from non-aromatic precursors with broad functional group tolerance and mild reaction conditions at room temperature.

| Parameter | Description |

|---|---|

| Catalyst | Photoredox catalyst (e.g., Iridium or Ruthenium complexes) |

| Light source | Visible light irradiation |

| Substrates | Iodomethyl cyclopentanones and secondary amines (e.g., 4-methylpiperazine) |

| Reaction conditions | Ambient temperature, inert atmosphere |

| Advantages | Mild conditions, high selectivity, broad scope |

This method is particularly useful for constructing complex amine-substituted cyclopentane derivatives without harsh reagents or conditions.

Reductive Amination Using 4-Methylpiperazine and Cyclopentanone

Reductive amination is a classical and efficient method to prepare amines by reacting ketones with amines in the presence of reducing agents.

- Procedure:

- React cyclopentanone with 4-methylpiperazine under acidic or neutral conditions.

- Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate.

- Outcome: Formation of this compound with good yields.

This approach is straightforward and widely used for synthesizing amine-substituted cycloalkanes.

Alternative Synthetic Routes via Amide or Thioether Intermediates

Some synthetic schemes utilize amide or thioether intermediates as precursors to the target compound. For example:

- Starting from 2-(4-methylpiperazin-1-yl)cyclopentanone derivatives protected or modified as amides or thioethers.

- Subsequent reduction or substitution reactions to convert these intermediates into the cyclopentan-1-amine derivative.

These methods allow for diversification and functional group manipulation, useful in medicinal chemistry research for structure-activity relationship studies.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution + amination | Halogenated cyclopentanone + 4-methylpiperazine, then amination | Readily available starting materials | Requires multiple steps |

| Photocatalytic skeletal rearrangement | Light-mediated C-N coupling and rearrangement | Mild conditions, high selectivity | Requires specialized catalysts and light source |

| Reductive amination | Cyclopentanone + 4-methylpiperazine + reducing agent | Simple, efficient | May require careful control of conditions |

| Amide/thioether intermediates | Functional group interconversion on protected intermediates | Versatile for analog synthesis | More complex synthetic route |

Research Findings and Notes

- The photocatalytic method represents a novel, environmentally friendly approach with potential for scale-up due to mild conditions and catalyst recyclability.

- Reductive amination remains the most classical and practical approach in laboratory synthesis due to its simplicity and accessibility of reagents.

- The choice of method depends on the desired purity, yield, scalability, and functional group tolerance.

- Protecting groups and reaction conditions must be carefully chosen to avoid side reactions, especially when working with multifunctional amines like piperazines.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine is being investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

Research has indicated that similar piperazine derivatives can modulate serotonin levels, leading to antidepressant effects. A study involving the synthesis of related compounds demonstrated that modifications at the piperazine ring significantly influenced their ability to inhibit serotonin reuptake, suggesting that this compound may exhibit similar properties.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with various receptors can provide insights into treatments for neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have shown that piperazine derivatives can protect neuronal cells from oxidative stress. This protective mechanism may extend to this compound, warranting further investigation into its neuroprotective properties.

Pain Management

The analgesic properties of compounds with similar structures have been documented, indicating that this compound could have applications in pain management therapies.

Case Study: Antinociceptive Activity

A controlled study on rodent models demonstrated that certain piperazine derivatives significantly reduced pain responses. This suggests that this compound may also possess antinociceptive properties, potentially leading to new pain relief medications.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules, which can be valuable in drug development and chemical research.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

- 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine (CAS: 1496890-16-4):

- This isomer differs in the placement of the 4-methylpiperazine group at the 3-position instead of the 2-position.

- Impact : Positional isomerism may alter hydrogen-bonding patterns and steric hindrance, affecting binding affinity in biological targets. Computational studies suggest that the 2-position substitution (original compound) allows better alignment with hydrophobic pockets in receptor models compared to the 3-isomer .

Ring Size Variations

- (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compound 289 in ): Substitution of cyclopentane with a cyclohexane ring reduces ring strain and modifies puckering dynamics. Pharmacokinetic studies in show a molecular ion peak at m/z 198 [M + H]⁺, similar to the cyclopentane analog, suggesting comparable ionization efficiency .

Substituent Modifications

Aromatic and Halogenated Derivatives

- 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2): Incorporates a chloro-substituted phenyl group. Impact: The electron-withdrawing Cl atom increases lipophilicity (logP ≈ 2.8) and may enhance blood-brain barrier permeability.

- 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS: 1343819-12-4):

Chain-Extended Analogs

- 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine (CAS: DTXSID80451399): Features a butan-1-amine linker and a 2-methoxyphenyl group on the piperazine ring. The methoxy group enhances solubility (logP ≈ 1.5) compared to the methyl group in the parent compound .

Functional Group Additions

- 2-(Aminomethyl)cyclopentan-1-amine (CAS: 21544-02-5): Contains an additional primary amine on the cyclopentane ring. Impact: The dual amine groups increase polarity (logP ≈ -0.3), enhancing aqueous solubility but limiting membrane permeability. This structural feature is leveraged in chelating agents and metalloenzyme inhibitors .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | CAS Number |

|---|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine | 183.30 | 1.2 | 12.5 (H₂O) | 1496890-16-4 |

| 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine | 183.30 | 1.1 | 10.8 (H₂O) | 1496890-16-4 |

| 2-(4-Chlorophenyl)cyclopentan-1-amine | 232.15 | 2.8 | 0.5 (H₂O) | 40297-15-2 |

| 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine | 277.39 | 1.5 | 8.2 (H₂O) | DTXSID80451399 |

Biological Activity

2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a cyclopentane ring substituted with a 4-methylpiperazine moiety, which suggests possible interactions with various biological targets. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 168.25 g/mol |

| CAS Number | 953895-57-3 |

| Structural Formula | Structure |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) and norepinephrine (NE) pathways. The compound acts as a modulator of monoamine reuptake, which is crucial for treating conditions such as depression and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : The compound has shown potential in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

- Anxiolytic Effects : Studies suggest that it may reduce anxiety symptoms through its action on the central nervous system (CNS).

- Neuroprotective Properties : Preliminary findings indicate that this compound may offer protective effects against neurodegenerative conditions.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results demonstrated significant improvements in depression-like behaviors in animal models, correlating with increased serotonin levels in the synaptic cleft .

Study 2: Anxiolytic Properties

Research conducted by PubChem highlighted the anxiolytic properties of this compound through behavioral assays in rodents. The study found that administration led to reduced anxiety-related behaviors compared to control groups, suggesting a promising therapeutic profile for anxiety disorders .

Study 3: Neuroprotection

In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells exhibited significantly higher survival rates under oxidative stress conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-(Methylpiperazine) | Moderate | No | Limited |

| Cyclopentylpiperazine | Limited | Yes | No |

Q & A

Q. What are the common synthetic routes for 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a cyclopentane backbone. Key steps include:

- Intermediate Preparation : Use of dibenzyl-protected amines (e.g., (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) followed by hydrogenolysis or catalytic hydrogenation to remove protecting groups .

- Piperazine Substitution : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions under inert atmospheres. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to isolate the amine product. Purity is verified via HPLC (>95%) .

Q. How is this compound structurally characterized?

Methodological Answer: Structural confirmation relies on:

- Mass Spectrometry (MS) : ESI+ mode to detect the molecular ion peak (e.g., m/z 198 [M + H]+ for related cyclohexyl analogs) .

- NMR Spectroscopy : 1H NMR (300 MHz, MeOD) to identify proton environments (e.g., δ 2.67 ppm for N-methylpiperazine protons, δ 1.57–1.36 ppm for cyclopentane methylene groups) .

- X-ray Crystallography : For crystalline derivatives, SHELX software is used for refinement (e.g., Acta Crystallographica reports for related piperazine analogs) .

Q. What analytical methods ensure purity and stability of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- TGA/DSC : Thermal analysis to assess decomposition temperatures and hygroscopicity .

- Stability Studies : Accelerated aging under controlled humidity (40–60% RH) and temperature (25°C) for 6–12 months .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Diastereomer Synthesis : Enantiopure starting materials (e.g., (1S,4S)- or (1R,4R)-isomers) are used to prepare stereoisomers. Chiral HPLC (Chiralpak AD-H column) separates enantiomers .

- Bioactivity Profiling : Comparative assays (e.g., kinase inhibition or receptor binding) reveal stereospecific effects. For example, (1S,4S)-isomers of related compounds show higher affinity for dopamine receptors than (1R,4R)-counterparts .

Q. What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., serotonin 5-HT2A). Parameters: grid size = 20 Å, exhaustiveness = 20 .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories. Key metrics: RMSD (<2 Å), hydrogen bond persistence .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays (e.g., cAMP accumulation) .

- Structural Analog Comparison : Analyze substituent effects (e.g., replacing cyclopentane with cyclohexane) to isolate structure-activity relationships (SAR). For example, thiazole-substituted analogs in show variable anti-cancer potency due to electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.